molecular formula C21H26N6S B12418761 5-HT6/5-HT2AR antagonist-1

5-HT6/5-HT2AR antagonist-1

Cat. No.: B12418761
M. Wt: 394.5 g/mol
InChI Key: AFNNYMZEMGROFW-UHFFFAOYSA-N
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Description

5-HT6/5-HT2AR antagonist-1: is a potent dual antagonist for both the serotonin type 6 receptor and the serotonin type 2A receptor. This compound exhibits high potency with inhibition constants of 11 nanomolar and 39 nanomolar for the respective receptors . The serotonin type 6 receptor and serotonin type 2A receptor are involved in various central nervous system functions, making this compound a significant target for therapeutic applications in neurodegenerative and psychiatric disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-HT6/5-HT2AR antagonist-1 involves the preparation of arylsulfonyl derivatives. One common synthetic route includes the mechanochemical synthesis of 1-(arylsulfonyl-isoindol-2-yl)piperazines . This method involves the use of a ball mill to facilitate the reaction between arylsulfonyl chloride and isoindoline derivatives in the presence of a base such as potassium carbonate. The reaction is typically carried out at room temperature for several hours.

Industrial Production Methods: Industrial production of this compound may involve large-scale mechanochemical synthesis or other scalable synthetic methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-HT6/5-HT2AR antagonist-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted arylsulfonyl derivatives.

Properties

Molecular Formula

C21H26N6S

Molecular Weight

394.5 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-6-(2-naphthalen-2-ylsulfanylpropan-2-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C21H26N6S/c1-21(2,28-17-9-8-15-6-4-5-7-16(15)14-17)18-23-19(22)25-20(24-18)27-12-10-26(3)11-13-27/h4-9,14H,10-13H2,1-3H3,(H2,22,23,24,25)

InChI Key

AFNNYMZEMGROFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=NC(=N1)N2CCN(CC2)C)N)SC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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